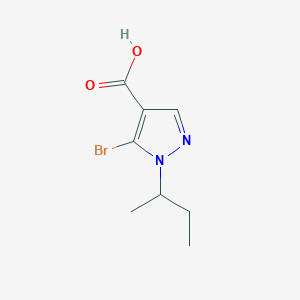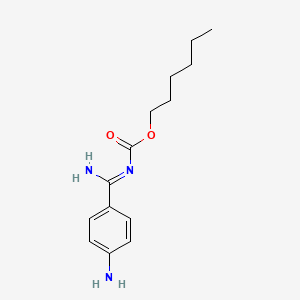
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate is a compound belonging to the carbamate family, which are derivatives of carbamic acid Carbamates are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate typically involves the reaction of hexylamine with 4-aminobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as tin or indium triflate can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of peptides and other complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for treating conditions like Alzheimer’s disease.
Industry: The compound is used in the production of polymers and coatings, where its unique properties contribute to the durability and functionality of the final products .
Wirkmechanismus
The mechanism of action of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antioxidant properties also contribute to its mechanism of action by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl carbamate: Known for its antioxidant properties and used in various medicinal applications.
Methyl carbamate: Commonly used as a pesticide and in the synthesis of other carbamate derivatives.
Ethyl carbamate: Studied for its presence in fermented foods and beverages and its potential carcinogenic effects
Uniqueness
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate stands out due to its specific structural features, which confer unique properties such as enhanced stability and reactivity.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
QNEVYUOYQNDIEJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N |
Kanonische SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Iodophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15238857.png)
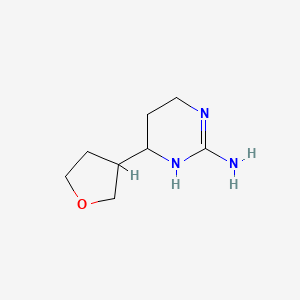

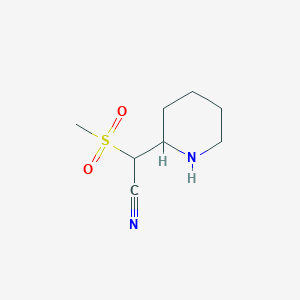

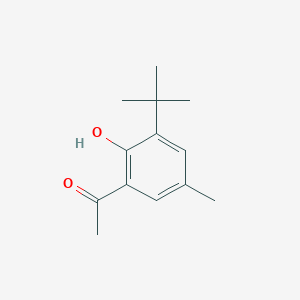
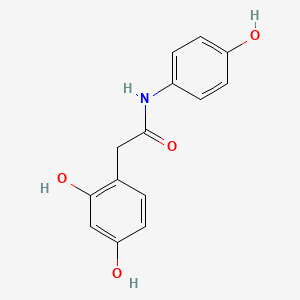

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
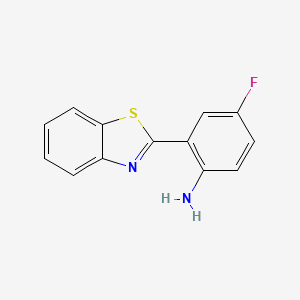
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)
